2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide
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Description
2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C11H12ClN5O2S and its molecular weight is 313.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0400235 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that 3-amino-1,2,4-triazole, a similar compound, is a competitive inhibitor of the product of the his3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme plays a crucial role in the histidine biosynthesis pathway .
Mode of Action
Based on the similarity to 3-amino-1,2,4-triazole, it can be inferred that it might interact with its target enzyme by mimicking the substrate’s structure and binding to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The compound potentially affects the histidine biosynthesis pathway by inhibiting the enzyme imidazoleglycerol-phosphate dehydratase . This inhibition could disrupt the production of histidine, an essential amino acid, leading to downstream effects on protein synthesis and other cellular functions.
Pharmacokinetics
The solubility of a similar compound, 3-amino-1,2,4-triazole, in water is 280 g/l at 20 ºc , which could potentially influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can impact the compound’s solubility, stability, and interaction with its target. For instance, 3-Amino-1,2,4-triazole is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents .
Safety and Hazards
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O2S/c1-19-8-3-2-6(4-7(8)12)14-9(18)5-20-11-15-10(13)16-17-11/h2-4H,5H2,1H3,(H,14,18)(H3,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFBZCBRIAFZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NNC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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